molecular formula C20H34N2O3 B14498069 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-75-9

3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate

Cat. No.: B14498069
CAS No.: 63917-75-9
M. Wt: 350.5 g/mol
InChI Key: VLNZLRGVZZUCPQ-UHFFFAOYSA-N
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Description

3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is an organic compound with a complex structure It is composed of a propyl group attached to a 4-aminobenzoate moiety through a dibutylaminoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent carboxylation to yield 4-aminobenzoic acid.

    Formation of the dibutylaminoethoxy group: This involves the reaction of dibutylamine with ethylene oxide to form 2-(dibutylamino)ethanol.

    Esterification: The final step involves the esterification of 4-aminobenzoic acid with 2-(dibutylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug design.

    Medicine: Explored for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Procaine: A local anesthetic with a similar ester linkage.

    Benzocaine: Another local anesthetic with a simpler structure.

    Lidocaine: An amide-based local anesthetic with different pharmacological properties.

Uniqueness

3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylaminoethoxy group provides additional flexibility and potential for interaction with various molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

63917-75-9

Molecular Formula

C20H34N2O3

Molecular Weight

350.5 g/mol

IUPAC Name

3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate

InChI

InChI=1S/C20H34N2O3/c1-3-5-12-22(13-6-4-2)14-17-24-15-7-16-25-20(23)18-8-10-19(21)11-9-18/h8-11H,3-7,12-17,21H2,1-2H3

InChI Key

VLNZLRGVZZUCPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOCCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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